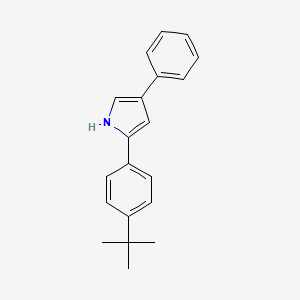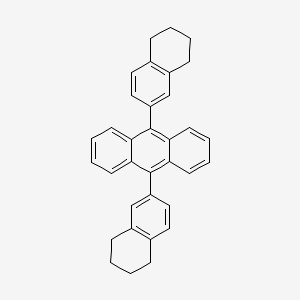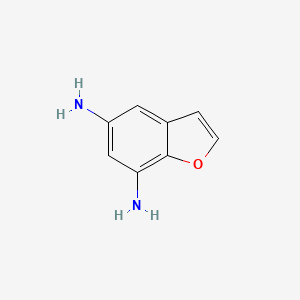![molecular formula C14H22N2O5 B12515948 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine is a complex organic compound with the molecular formula C14H22N2O5. It is a derivative of benzo-15-crown-5, a type of crown ether known for its ability to form stable complexes with various metal ions
Vorbereitungsmethoden
The synthesis of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine typically involves the reaction of benzo-15-crown-5 with appropriate amine derivatives under controlled conditions. One common method includes the use of hexamethylenetetramine in trifluoroacetic acid to introduce the amine groups . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic processes and purification techniques .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include trifluoroacetic acid, hexamethylenetetramine, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized or reduced derivatives and substituted products .
Wissenschaftliche Forschungsanwendungen
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Its ability to form stable complexes with metal ions makes it useful in studying metal ion transport and storage in biological systems.
Wirkmechanismus
The mechanism of action of this compound primarily involves its ability to form stable complexes with metal ions. The crown ether structure provides a cavity that can encapsulate metal ions, stabilizing them through electrostatic interactions and coordination bonds. This complexation ability is crucial for its applications in sensing, separation, and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other crown ethers such as benzo-15-crown-5, dibenzo-18-crown-6, and 18-crown-6. Compared to these compounds, 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine has unique properties due to the presence of amine groups, which enhance its ability to form complexes with a broader range of metal ions and provide additional sites for chemical modification .
Eigenschaften
Molekularformel |
C14H22N2O5 |
|---|---|
Molekulargewicht |
298.33 g/mol |
IUPAC-Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17,18-diamine |
InChI |
InChI=1S/C14H22N2O5/c15-11-9-13-14(10-12(11)16)21-8-6-19-4-2-17-1-3-18-5-7-20-13/h9-10H,1-8,15-16H2 |
InChI-Schlüssel |
UQAKILASLDRZOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC2=C(C=C(C(=C2)N)N)OCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)



![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
![sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester](/img/structure/B12515912.png)
![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)



![1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12515946.png)
